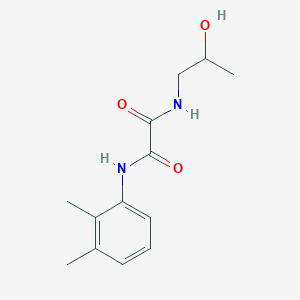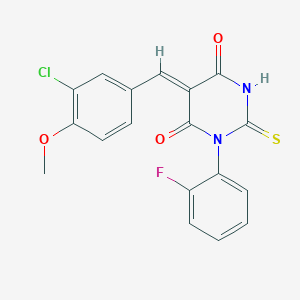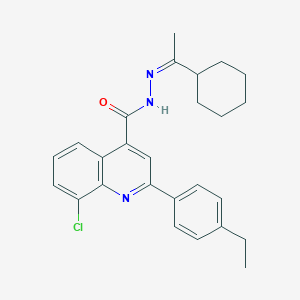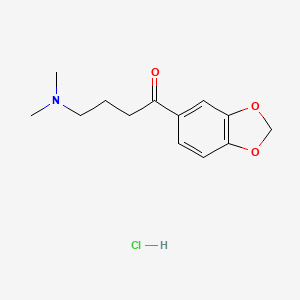
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, also known as DMHPED, is a synthetic compound used in scientific research. DMHPED is a member of the amide family of compounds and is synthesized through a multistep process. The compound has been studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide's mechanism of action is not fully understood, but it is believed to be due to its ability to inhibit the activity of certain enzymes and proteins. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, which may be due to its ability to inhibit the activity of COX-2 and PKC. N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has also been shown to have antitumor activity in vitro, and its potential as an anticancer agent is currently being investigated. Additionally, N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is its ability to inhibit the activity of COX-2 and PKC, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. Additionally, N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been shown to have antitumor activity in vitro, making it a potential candidate for the treatment of cancer. However, one limitation of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is its limited solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide. One direction is the investigation of its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide's mechanism of action and its potential as a treatment for inflammatory and neurodegenerative diseases. Another direction is the development of more soluble analogs of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, which may be more suitable for in vivo administration. Finally, the potential of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide as a therapeutic agent for other diseases, such as diabetes, should be investigated.
合成法
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is synthesized through a multistep process that involves the reaction of 2,3-dimethylphenylamine with 2-chloro-1-propanol in the presence of sodium hydroxide. The resulting intermediate is then reacted with ethylenediamine in the presence of acetic acid to produce N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide. The compound can be purified through recrystallization and is obtained as a white crystalline solid.
科学的研究の応用
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to have antitumor activity in vitro, and its potential as an anticancer agent is currently being investigated. N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-5-4-6-11(10(8)3)15-13(18)12(17)14-7-9(2)16/h4-6,9,16H,7H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMVVVJYSIPEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4941063.png)

![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4941078.png)
![(2,2-dimethylpropyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B4941086.png)

![4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4941103.png)
![1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)
![2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)
![4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4941129.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4941141.png)


